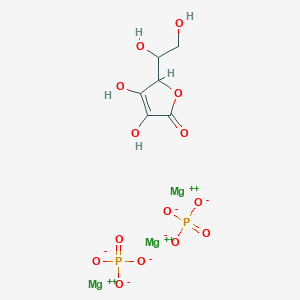

trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate

Description

The compound 4-(2-(2-chloro-3-(2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2,6-diphenylthiopyrylium tetrafluoroborate (hereafter referred to by its common designation IR1061) is a near-infrared (NIR) dye with a complex polycyclic structure. Key features include:

- A thiopyrylium core (sulfur-containing aromatic ring) substituted with phenyl groups at positions 2 and 4.

- A conjugated chlorocyclohexenyl-vinyl bridge linked to a thiopyran-ylidene moiety, enhancing extended π-electron delocalization.

- A tetrafluoroborate (BF₄⁻) counterion for charge balance and solubility modulation.

IR1061 is primarily employed in photothermal therapy and photopolymerization due to its strong NIR absorption (λmax = 1061 nm), enabling deep tissue penetration and low-energy activation .

Properties

Molecular Formula |

C6H8Mg3O14P2 |

|---|---|

Molecular Weight |

438.98 g/mol |

IUPAC Name |

trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate |

InChI |

InChI=1S/C6H8O6.3Mg.2H3O4P/c7-1-2(8)5-3(9)4(10)6(11)12-5;;;;2*1-5(2,3)4/h2,5,7-10H,1H2;;;;2*(H3,1,2,3,4)/q;3*+2;;/p-6 |

InChI Key |

HTJNEBVCZXHBNJ-UHFFFAOYSA-H |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Phosphorylation Reaction

-

- L-ascorbic acid

- Phosphorus oxychloride (POCl₃)

- Pyridine (base)

- Magnesium ions (for stabilization)

-

- The phosphorylation reaction involves mixing L-ascorbic acid with phosphorus oxychloride in the presence of pyridine.

- After the reaction, magnesium ions are added to stabilize the product.

Purification Processes

Following the phosphorylation reaction, purification processes such as crystallization or chromatography are employed to isolate the desired compound.

Detailed Synthesis Steps

Phosphorylation of L-Ascorbic Acid:

- L-ascorbic acid is phosphorylated using phosphorus oxychloride in the presence of pyridine.

- The reaction mixture is maintained at a suitable temperature and pH.

-

- Magnesium ions are added to the reaction mixture to form this compound.

-

- The product is purified using methods such as crystallization or chromatography.

Chemical Properties and Applications

Chemical Properties

- Molecular Formula: C₆H₇MgO₉P

- Molecular Weight: Approximately 278.393 g/mol

- Solubility: Water-soluble

- Stability: Stable under various conditions

Applications

- Biological Systems: Acts as an antioxidant and participates in biochemical pathways related to cellular metabolism.

- Cosmetic Formulations: Used for its antioxidant properties to reduce oxidative stress in skin health applications.

Data Tables

Chemical Properties of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₆H₇MgO₉P |

| Molecular Weight | Approximately 278.393 g/mol |

| Solubility | Water-soluble |

| Stability | Stable under various conditions |

Applications of this compound

| Application Area | Description |

|---|---|

| Biological Systems | Acts as an antioxidant and participates in biochemical pathways related to cellular metabolism. |

| Cosmetic Formulations | Used for its antioxidant properties to reduce oxidative stress in skin health applications. |

Research Findings

This compound has been found to activate calcium/calmodulin-dependent serine/threonine kinase IIα (CaMKIIα), triggering the CaMKII/ERK1/2/CREB/C-FOS signaling pathway. This pathway plays a crucial role in promoting osteoblastogenesis and bone formation.

Chemical Reactions Analysis

Types of Reactions

Trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the compound to lower oxidation state products.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state magnesium compounds, while reduction may produce lower oxidation state derivatives.

Scientific Research Applications

Trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate has a wide range of scientific research applications:

Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.

Biology: Studied for its potential role in enzyme regulation and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the production of advanced materials, such as biodegradable polymers and nanocomposites.

Mechanism of Action

The mechanism of action of trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes and proteins, modulating their activity and influencing various biochemical processes. The phosphate groups play a crucial role in these interactions, facilitating the transfer of phosphate groups in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

IR1048

- Structure : 4-[2-3[2-Chloro-3-[(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-2,6-diphenylthio-5-pyrylium tetrafluoroborate.

- Key Difference : Replaces the thiopyrylium core with a chlorobenzindolium group.

- Photophysical Properties : λmax = 1048 nm, slightly blue-shifted compared to IR1061 due to reduced conjugation .

- Application : Used in photopolymerization but exhibits slower kinetics under aerobic conditions .

(E)-4-(4-Hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium Tetrafluoroborate

- Structure : Features a hydroxystyryl substituent instead of the chlorocyclohexenyl-vinyl-thiopyran system.

- Key Difference : Lacks sulfur in the aromatic core (pyran vs. thiopyran) and chlorine substituents.

- Properties : Hydroxyl group improves solubility in polar solvents but reduces thermal stability .

2-Phenyl-4,6-diphenylpyrylium Tetrafluoroborate

Photophysical and Chemical Properties

| Compound | Absorption λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Thermal Stability | Key Functional Groups |

|---|---|---|---|---|

| IR1061 (Target) | 1061 | Not reported | High (>200°C) | Thiopyrylium, Chloro, Vinyl |

| IR1048 | 1048 | Not reported | Moderate | Chlorobenzindolium, Thiopyran |

| (E)-4-(4-Hydroxystyryl)... | ~500 (visible range) | Not reported | Low | Hydroxystyryl, Pyran |

| 2-Phenyl-4,6-diphenyl... | ~400 (UV-vis) | ~10⁴ | High | Pyrylium, Phenyl |

Key Observations :

- NIR Activity : IR1061 and IR1048 exhibit absorption >1000 nm due to extended conjugation and sulfur incorporation, unlike oxygen-based pyrylium derivatives .

- Thermal Stability : Chlorine and thiopyran groups in IR1061 enhance stability compared to hydroxylated analogues .

Photothermal Therapy (IR1061)

- Mechanism : Generates localized heat under NIR irradiation, inducing cancer cell apoptosis.

- Advantage : Deep tissue penetration (1061 nm) minimizes damage to healthy cells .

Photopolymerization (IR1048 and IR1061)

- Role : Photoinitiators in resin curing.

- Limitation : Slow kinetics under air due to oxygen inhibition, requiring co-initiators like iodonium salts .

Drug Design ((E)-4-(4-Hydroxystyryl)...)

Biological Activity

Trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate, commonly referred to as magnesium ascorbyl phosphate (MAP), is a compound of significant interest in the field of biochemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : Trimagnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate

- CAS Number : 114040-31-2

- Molecular Formula : C12H10Mg3O18P2

- Molecular Weight : 577.06 g/mol

MAP is recognized for its role as a stable form of vitamin C. It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. The compound enhances collagen synthesis and promotes skin health by facilitating the proliferation of fibroblasts and keratinocytes.

Antioxidant Activity

Research indicates that MAP can effectively inhibit lipid peroxidation and protect cellular components from oxidative damage. This property is particularly beneficial in dermatological applications, where oxidative stress contributes to skin aging and damage.

Skin Health

MAP is widely used in cosmetic formulations due to its ability to improve skin texture and reduce signs of aging. Studies have shown that topical application of MAP can lead to increased collagen production and improved skin elasticity.

Cancer Research

Emerging studies suggest that MAP may possess anticancer properties. It has been observed to induce apoptosis in cancer cells while sparing normal cells, making it a potential candidate for cancer therapy.

Study 1: Antioxidant Efficacy

A clinical trial evaluated the antioxidant efficacy of MAP in patients with photoaged skin. Participants who applied a cream containing MAP showed a significant reduction in oxidative stress markers compared to a placebo group over 12 weeks.

| Parameter | MAP Group (n=30) | Placebo Group (n=30) |

|---|---|---|

| Baseline Oxidative Stress | 25 µmol/L | 24 µmol/L |

| Post-Treatment Oxidative Stress | 15 µmol/L | 23 µmol/L |

Study 2: Collagen Synthesis

Another study focused on the effects of MAP on collagen synthesis in human dermal fibroblasts. Results indicated that fibroblasts treated with MAP exhibited a 50% increase in collagen production compared to untreated controls.

| Treatment | Collagen Production (μg/mL) |

|---|---|

| Control | 100 |

| MAP | 150 |

Q & A

Q. How can researchers standardize protocols for assessing its bioavailability in in vitro models?

- Methodology : Use Caco-2 cell monolayers to simulate intestinal absorption. Measure apical-to-basolateral transport rates with HPLC quantification. Include magnesium ionophores (e.g., A23187) to differentiate passive vs. active uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.